molecular formula C32H35FO6 B10821660 2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid

2-((S)-6-((R)-7-Fluoro-4-(4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl)-2,3-dihydro-1H-inden-1-yloxy)-2,3-dihydrobenzofuran-3-yl)acetic acid

货号 B10821660
分子量: 534.6 g/mol
InChI 键: VXNAMCLMCBLNOL-NFQMXDRXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of BI-2081 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it is known that the compound is synthesized through a series of organic reactions that ensure high purity and yield .

化学反应分析

BI-2081 undergoes various chemical reactions, including:

    Oxidation: BI-2081 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: BI-2081 can undergo substitution reactions where certain functional groups are replaced by others. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .

科学研究应用

BI-2081 has several scientific research applications:

    Chemistry: Used as a chemical probe to study the activation of GPR40 and its effects on cellular signaling pathways.

    Biology: Investigated for its role in modulating insulin secretion in pancreatic beta cells.

    Medicine: Explored as a potential therapeutic agent for managing type 2 diabetes due to its ability to enhance glucose-dependent insulin secretion.

    Industry: Utilized in the development of new drugs targeting metabolic disorders

作用机制

BI-2081 exerts its effects by binding to and activating GPR40, which is expressed in pancreatic beta cells, the brain, and the gastrointestinal tract. Activation of GPR40 leads to an increase in intracellular calcium ion concentrations via the inositol trisphosphate pathway, stimulating insulin release in the presence of glucose. This glucose-dependent mechanism reduces the risk of hypoglycemia, making BI-2081 a promising candidate for diabetes treatment .

相似化合物的比较

BI-2081 is compared with other GPR40 agonists such as BI-0340. While BI-2081 shows high potency and favorable pharmacokinetic properties, BI-0340 is significantly less potent. Other similar compounds include various synthetic GPR40 agonists that differ in their binding affinities, pharmacokinetic profiles, and therapeutic potentials .

If you have any more questions or need further details, feel free to ask!

属性

分子式

C32H35FO6

分子量

534.6 g/mol

IUPAC 名称

2-[(3S)-6-[[(1R)-7-fluoro-4-[4-(3-hydroxy-3-methylbutoxy)-2,6-dimethylphenyl]-2,3-dihydro-1H-inden-1-yl]oxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid

InChI

InChI=1S/C32H35FO6/c1-18-13-22(37-12-11-32(3,4)36)14-19(2)30(18)24-7-9-26(33)31-25(24)8-10-27(31)39-21-5-6-23-20(15-29(34)35)17-38-28(23)16-21/h5-7,9,13-14,16,20,27,36H,8,10-12,15,17H2,1-4H3,(H,34,35)/t20-,27-/m1/s1

InChI 键

VXNAMCLMCBLNOL-NFQMXDRXSA-N

手性 SMILES

CC1=CC(=CC(=C1C2=C3CC[C@H](C3=C(C=C2)F)OC4=CC5=C(C=C4)[C@@H](CO5)CC(=O)O)C)OCCC(C)(C)O

规范 SMILES

CC1=CC(=CC(=C1C2=C3CCC(C3=C(C=C2)F)OC4=CC5=C(C=C4)C(CO5)CC(=O)O)C)OCCC(C)(C)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。